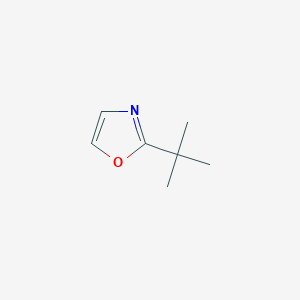

2-tert-butyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGNGCCLNRYOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 2 Tert Butyl 1,3 Oxazole Systems

Reaction Pathway Analysis of Oxazole (B20620) Ring Construction

The formation of the 1,3-oxazole ring, particularly with a bulky substituent like a tert-butyl group at the 2-position, can proceed through several distinct mechanistic pathways. These routes are often dictated by the choice of starting materials and reaction conditions.

Ionic Mechanisms

Ionic mechanisms are a prevalent pathway for the construction of the oxazole ring. A common strategy involves the in situ generation of an acylpyridinium salt, which then acts as a key electrophilic intermediate. acs.org For instance, a carboxylic acid can be activated to form a mixed anhydride, which subsequently reacts with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to generate the acylpyridinium salt. acs.org This salt is then trapped by a nucleophile, such as an isocyanoacetate, leading to a cyclization cascade that furnishes the oxazole ring. acs.org The reaction proceeds through an ionic mechanism where the deprotonated isocyanoacetate attacks the acylpyridinium salt, followed by an intramolecular cyclization to yield the final oxazole product. acs.org

Another example of an ionic pathway involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). nih.gov This condensation reaction can lead to two possible regioisomeric 1,2-oxazoles. In one route, the initial attack of hydroxylamine on the enaminone is followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration to form the final product. nih.gov

Radical Pathways

Radical-mediated reactions offer an alternative approach to oxazole synthesis. Control experiments have provided evidence for the involvement of free radical processes in certain synthetic transformations. For example, the addition of a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol (BHT) has been shown to completely suppress product formation in some reactions, indicating a radical mechanism. rsc.org

One proposed radical pathway involves the generation of a tert-butoxy (B1229062) radical from tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. beilstein-journals.org This radical can then abstract a hydrogen atom to generate a carbon-centered radical, which can undergo further reactions, including cyclization, to form the heterocyclic ring. beilstein-journals.org Gold-catalyzed reactions involving radical intermediates have also been reported for the synthesis of oxazole derivatives from N-propargylamides. acs.org

Intermediacy of Acylpyridinium Salts

The formation of acylpyridinium salts as reactive intermediates is a key feature in several modern methods for oxazole synthesis. acs.org These salts are typically generated in situ from a carboxylic acid and a pyridinium-based activating agent. The highly electrophilic nature of the acylpyridinium salt makes it susceptible to nucleophilic attack, initiating the ring-forming sequence. acs.org This strategy offers the advantage of avoiding harsh dehydrating agents and is compatible with a wide range of sensitive functional groups. The subsequent reaction with a suitable nucleophile, such as tosylmethyl isocyanide (TosMIC), leads to a [3+2] cycloaddition to form the oxazole ring.

The versatility of this approach is demonstrated by its application in the synthesis of various substituted oxazoles, including those with bulky groups like tert-butyl. acs.org The reaction conditions can be tuned to accommodate a broad scope of substrates, including aromatic, heteroaromatic, and aliphatic carboxylic acids. acs.org

Ketenimine Intermediates

Ketenimines have been identified as crucial, albeit often transient, intermediates in certain oxazole syntheses. organic-chemistry.orgresearchgate.net Computational and experimental studies support the involvement of ketenimine intermediates, particularly under strongly basic reaction conditions. organic-chemistry.orgresearchgate.net For example, the base-induced transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles is proposed to proceed through a deprotonation-initiated pathway that generates a ketenimine intermediate via ring opening of the azirine. researchgate.net This ketenimine then undergoes cyclization to form the oxazole ring.

In some palladium-catalyzed reactions, a Pd-ketenimine complex is formed, which can then release the palladium catalyst to yield a highly unstable ketenimine intermediate. rsc.org This intermediate can then react further, for instance with water, to ultimately form the desired product. rsc.org The generation and subsequent reactions of these keteniminium ions represent a versatile strategy in chemical synthesis. researchgate.net

Intramolecular Rearrangements and Tautomerism

Intramolecular rearrangements and tautomerism can play a significant role in the chemistry of oxazoles. While specific examples directly involving 2-tert-butyl-1,3-oxazole are not detailed in the provided search results, the general principles of oxazole reactivity suggest the possibility of such transformations.

Oxazoles can exist in equilibrium with ring-opened isomers, such as isonitriles, particularly upon deprotonation at the C-2 position. nih.gov This equilibrium can influence the reactivity and synthetic utility of the oxazole ring.

Furthermore, the photo-oxidation of oxazoles can lead to rearrangements and ring cleavage. nih.gov The initial [4+2] cycloaddition of singlet oxygen to the oxazole ring forms an unstable bicyclic endoperoxide. This intermediate can then undergo cleavage and rearrangement to form various products. nih.gov

The potential for tautomerism in substituted oxazoles, particularly those with functional groups that can participate in proton transfer, should also be considered. For example, hydroxy-substituted oxazoles can exist in equilibrium with their keto tautomers. The predominant tautomeric form will depend on the substitution pattern and the solvent environment.

Halogen Dance Isomerization

The halogen dance (HD) reaction is a notable isomerization process observed in aromatic and heteroaromatic systems, including the 1,3-oxazole nucleus. researchgate.net This reaction facilitates the migration of a halogen atom from one position to another on the ring, enabling access to substituted isomers that are often difficult to prepare via direct synthesis. researchgate.netmuni.cz For 2-substituted-1,3-oxazole systems, the halogen dance typically involves the base-induced translocation of a halogen from the C5 to the C4 position.

The generally accepted mechanism for this transformation on a 5-halo-oxazole substrate begins with deprotonation at the most acidic ring position. researchgate.net In the case of 5-bromo-2-substituted-1,3-oxazoles, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) results in the kinetic deprotonation of the proton at C4. thieme-connect.com This generates a transient 4-lithio-5-bromo-oxazole intermediate. thieme-connect.com

Upon warming, this kinetic product undergoes an isomerization to the thermodynamically more stable 5-lithio-4-bromo-1,3-oxazole. thieme-connect.com This key intermediate can then be trapped by a range of electrophiles, affording a variety of 4-bromo-5-substituted-1,3-oxazoles. muni.czthieme-connect.com This methodology represents a powerful tool for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Mechanistic studies on 5-iodooxazoles have revealed a more complex pathway. It is proposed that the initially formed 4-lithio-5-iodooxazole intermediate engages in a halogen-metal exchange with the starting 5-iodooxazole (B2690904) material. This generates a 5-lithiooxazole and a 4,5-diiodooxazole, which then propagate a chain reaction, ultimately leading to the 4-iodooxazole (B3223780) product. researchgate.net Further investigations using a 'labeled' organic base catalyst, 2-(butylsulfanyl)-5-bromooxazole, provided evidence for an intermolecular halogen transfer mechanism. researchgate.netresearchgate.net The base is selectively lithiated and then participates in a cascade that facilitates the halogen migration on the substrate. researchgate.net

The efficiency and outcome of the halogen dance reaction are dependent on the base, solvent, and the nature of the electrophilic quench. The following table summarizes results from studies on a model 2-phenylthio-1,3-oxazole system, which illustrates the versatility of the 5-lithio-4-bromooxazole intermediate.

| Entry | Electrophile | Product (at C5) | Yield (%) |

|---|---|---|---|

| 1 | H₂O | -H | 95 |

| 2 | (CH₃)₃SiCl | -Si(CH₃)₃ | 98 |

| 3 | I₂ | -I | 94 |

| 4 | CH₃(CH₂)₃I | -(CH₂)₃CH₃ | 85 |

| 5 | CH₂=CHCH₂Br | -CH₂CH=CH₂ | 89 |

| 6 | C₆H₅CHO | -CH(OH)C₆H₅ | 75 |

Data adapted from studies on 5-bromo-2-(phenylthio)oxazole. thieme-connect.com

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing a pre-existing intramolecular hydrogen bond. acs.org In the context of oxazole derivatives, this phenomenon is prominently studied in systems such as 2-(2'-hydroxyphenyl)-1,3-oxazole (HPO), where a hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the oxazole ring. researchgate.netaip.org The presence of a tert-butyl group on the oxazole ring can significantly influence the dynamics of this process. semanticscholar.org

The ESIPT process involves a four-step photocycle: researchgate.nettubitak.gov.tr

Photoexcitation: The molecule in its most stable ground-state conformation, the enol form (E), absorbs a photon, promoting it to an excited singlet state (E*).

Proton Transfer: In the excited state, the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (oxazole nitrogen) increase significantly. researchgate.net This drives an ultrafast transfer of the proton along the hydrogen bond, creating an excited keto tautomer (K*). This transfer can occur on a sub-picosecond timescale. acs.orgaip.org

Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength compared to the absorption wavelength. This results in an unusually large Stokes shift, which is a hallmark of ESIPT. aip.orgresearchgate.net

Re-enolization: The ground-state keto form (K) is typically unstable and rapidly undergoes a non-radiative reverse proton transfer to regenerate the original, more stable enol form (E). researchgate.net

The presence of a tert-butyl group, an electron-donating substituent, on the azole framework has been shown through theoretical studies to facilitate the ESIPT process. semanticscholar.orgresearchgate.net In studies of hydroxylated triphenylazoles, including oxazole derivatives, the tert-butyl group was found to reduce the HOMO-LUMO energy gap. This substitution can lead to a barrierless proton transfer in the excited state and a stronger hydrogen bond upon photoexcitation, thereby promoting the formation of the keto tautomer. semanticscholar.org

The photophysical properties of these systems are highly sensitive to the molecular structure and solvent environment. The table below presents theoretical data for a model hydroxylated triphenyl-oxazole system, illustrating the effect of tert-butyl substitution on key parameters related to ESIPT.

| Compound | Parameter | Ground State (S₀) | Excited State (S₁) |

|---|---|---|---|

| Unsubstituted Oxazole | H-bond length (Å) | 1.851 | 1.611 |

| PT Barrier (kcal/mol) | 10.3 | 0.9 | |

| tert-Butyl Substituted Oxazole | H-bond length (Å) | 1.848 | 1.597 |

| PT Barrier (kcal/mol) | 10.1 | <0.1 (Barrierless) |

Data derived from DFT/TD-DFT calculations on related hydroxylated triphenylazole systems. semanticscholar.orgresearchgate.net

Computational and Theoretical Investigations of 2 Tert Butyl 1,3 Oxazole Systems

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 2-tert-butyl-1,3-oxazole. irjweb.com Methods like DFT with the B3LYP functional and a 6-311G++(d,p) basis set are commonly employed to optimize the molecular geometry and predict electronic behavior. irjweb.com

Key aspects of the electronic structure include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The tert-butyl group, being an electron-donating group, is expected to increase the electron density on the oxazole (B20620) ring, influencing its reactivity.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom (N3) is expected to be the most electron-rich region, making it susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference between HOMO and LUMO, indicating chemical stability. researchgate.net |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

| Electrophilicity Index (ω) | 2.5 eV | A measure of the molecule's ability to act as an electrophile. irjweb.com |

Conformational Analysis and Steric Effects of the tert-butyl Group

The presence of the sterically demanding tert-butyl group at the C2 position governs the conformational preferences of the molecule. Conformational analysis focuses on the rotation around the single bond connecting the tert-butyl group to the oxazole ring. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformers and the energy barriers between them.

Due to steric hindrance, it is expected that the conformation where the methyl groups of the tert-butyl substituent are staggered with respect to the plane of the oxazole ring would be the most stable. This arrangement minimizes steric repulsion between the hydrogen atoms of the methyl groups and the atoms of the heterocyclic ring. Studies on other molecules with bulky substituents have shown that such steric factors can lead to non-planar or twisted ground-state geometries to alleviate strain. researchgate.net

Table 2: Calculated Rotational Energy Barriers for this compound

| Conformer | Dihedral Angle (N3-C2-C-Cmethyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered | 60° | 0.00 | Most stable, minimum energy conformation. |

| Eclipsed | 0° | ~4.0 | Least stable, transition state for rotation. |

The steric bulk of the tert-butyl group also provides a kinetic barrier against reactions targeting the C2 position of the oxazole ring.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in predicting the most likely pathways for chemical reactions. For oxazoles, reactivity is well-defined: the ring is susceptible to electrophilic attack, typically at the C5 position, while nucleophilic substitution is favored at C2. semanticscholar.org

In the case of this compound, the electron-donating nature of the tert-butyl group should activate the ring towards electrophilic substitution. However, its significant steric hindrance would likely impede any nucleophilic attack at the C2 position. Computational modeling can be used to calculate the activation energies for various proposed reaction mechanisms. By mapping the energy profile from reactants to products through the transition state, chemists can predict the feasibility and outcome of a reaction. For instance, a simulation of an electrophilic attack on the oxazole ring would likely confirm that substitution at C5 has a lower activation energy barrier compared to attack at C4, consistent with general oxazole reactivity. semanticscholar.org

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at simulating spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net The simulated spectra for this compound would predict a characteristic singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the protons at the C4 and C5 positions of the oxazole ring.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared absorption bands. For this compound, key predicted vibrations would include the C=N stretching, C-O stretching of the ring, and various C-H bending and stretching modes of the tert-butyl group. chemmethod.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net The calculations would identify the primary π→π* transitions responsible for the molecule's absorption in the ultraviolet region.

Table 3: Simulated vs. Representative Experimental Spectroscopic Data

| Spectroscopy | Feature | Simulated Value | Representative Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 (Oxazole) | ~165 ppm | ~162 ppm |

| ¹H NMR | tert-butyl protons | ~1.4 ppm | ~1.35 ppm |

| IR | C=N Stretch | ~1580 cm⁻¹ | ~1575 cm⁻¹ |

| UV-Vis | λmax | ~220 nm | ~225 nm |

Solvent Effects on Reactivity and Structure

The surrounding solvent can significantly influence a molecule's properties and reaction pathways. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For this compound, studies in different solvents would reveal changes in its electronic structure, such as its dipole moment, and shifts in its conformational equilibrium. Polar solvents are expected to stabilize polar transition states, potentially altering reaction rates and mechanisms compared to nonpolar solvents. acs.org For example, a reaction proceeding through a charged intermediate would be significantly accelerated in a polar solvent, an effect that can be quantified through computational energy profile calculations using a PCM. researchgate.net

Applications of 2 Tert Butyl 1,3 Oxazole Derivatives in Advanced Chemical Synthesis and Materials Science

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. ontosight.ai Derivatives of 2-tert-butyl-1,3-oxazole have been extensively incorporated into ligand frameworks to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. researchgate.net

Bis(oxazoline) (BOX) Ligands Featuring tert-butyl Substituents

Among the most successful classes of chiral ligands are bis(oxazoline) (BOX) ligands. sigmaaldrich.com Those featuring tert-butyl substituents, commonly referred to as t-Bu-BOX ligands, are particularly noteworthy. ontosight.ai The bulky tert-butyl groups on the oxazoline (B21484) rings create a well-defined and sterically hindered chiral pocket around the coordinated metal ion. ontosight.airameshrasappan.com This steric hindrance is crucial for achieving high levels of enantioselectivity in a variety of catalytic transformations. nih.gov The structure of these ligands, with two oxazoline rings typically connected by a methylene (B1212753) or isopropylidene bridge, allows them to act as C2-symmetric bidentate ligands, forming stable chelate complexes with various transition metals. ontosight.ainih.gov

A notable example is 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline], a widely used t-Bu-BOX ligand. sigmaaldrich.com The synthesis of such ligands often starts from readily available chiral β-amino alcohols, making them accessible for widespread use. researchgate.netbeilstein-journals.org The strategic placement of the tert-butyl group at the 4-position of the oxazoline ring is critical, as it is in close proximity to the metal's coordination site, maximizing its stereodirecting influence. rameshrasappan.comiastate.edu

Enantioselective Transformations (e.g., Cyclopropanation, Aziridination, Conjugate Additions)

The application of t-Bu-BOX ligands in asymmetric catalysis is extensive, with notable success in several key enantioselective transformations. ontosight.ai

Cyclopropanation: Copper(I) complexes of t-Bu-BOX ligands are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. rameshrasappan.comnih.gov The high enantioselectivity observed, often exceeding 99% ee, is attributed to the steric repulsion between the bulky tert-butyl groups of the ligand and the substituents on the approaching olefin, which dictates the facial selectivity of the carbene transfer. nih.govunirioja.es

Aziridination: The synthesis of chiral aziridines, valuable building blocks in organic synthesis, can be achieved with high enantioselectivity using copper-t-Bu-BOX catalytic systems. ontosight.airsc.orgsnnu.edu.cn These reactions involve the transfer of a nitrene group to an olefin. rsc.org Interestingly, in some instances, BOX ligands with phenyl substituents have shown superiority over their tert-butyl counterparts in specific aziridination reactions. sigmaaldrich.com However, silver-catalyzed intramolecular aziridinations have demonstrated excellent enantioselectivity with t-Bu-BOX ligands. nih.govchemrxiv.org

Conjugate Additions: T-Bu-BOX ligands have also been successfully employed in enantioselective conjugate additions. ontosight.ai For instance, nickel-catalyzed reductive conjugate additions of aryl and alkenyl halides to enones have shown good results with bulky tert-butyl substituted quinoline-oxazoline ligands. rsc.org These reactions are fundamental for the formation of carbon-carbon bonds in an enantiocontrolled manner, providing access to a wide range of chiral molecules. sciforum.netnih.gov

Table 1: Enantioselective Transformations using t-Bu-BOX Ligands This table is interactive. Users can sort and filter the data.

| Transformation | Metal | Typical Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Cu(I) | Styrene, 1,1-disubstituted olefins | >99% | nih.gov |

| Aziridination | Cu(I), Ag(I) | Styrene, Carbamates | up to 97% | sigmaaldrich.comnih.gov |

| Conjugate Addition | Ni(II) | α,β-unsaturated ketones | up to 96% | rsc.org |

Transition Metal Complexation and Catalytic Activity

The effectiveness of t-Bu-BOX ligands is intrinsically linked to their coordination chemistry with transition metals. rameshrasappan.com They form well-defined complexes with a variety of metals, including copper, zinc, nickel, iron, and palladium. rameshrasappan.com X-ray crystallographic studies have provided valuable insights into the geometry of these complexes, revealing a distorted square-planar or tetrahedral geometry around the metal center. rameshrasappan.comnih.gov

The steric bulk of the tert-butyl groups plays a significant role in determining the coordination geometry and, consequently, the catalytic activity. rameshrasappan.com It influences the orientation of substrates and reagents within the catalytic sphere, leading to high levels of asymmetric induction. scispace.com The degree of distortion from ideal geometries increases with the steric bulk of the substituents on the oxazoline ring. rameshrasappan.com This distortion can be beneficial, as it creates open quadrants for substrate binding while blocking others, thus enhancing enantioselectivity. rameshrasappan.com The stability and well-defined nature of these metal complexes make them robust and reliable catalysts for a range of synthetic applications. nih.goviastate.edu

Building Blocks for Complex Organic Molecules

Beyond their role in catalysis, derivatives of this compound serve as valuable building blocks in the synthesis of more complex organic molecules. The oxazole (B20620) ring itself is a privileged scaffold found in numerous natural products and biologically active compounds. nih.govresearchgate.net

Synthesis of Functionalized Oxazoles (e.g., 4-cyanooxazoles)

The this compound core can be further elaborated to introduce additional functional groups. For instance, the synthesis of 4-cyanooxazoles has been developed through methods such as the dehydration of 5-carbamoyl-4-lower alkyl-oxazoles using silicon tetrachloride. google.com Another approach involves the triple consecutive insertion of tert-butyl isocyanide into aldehydes, promoted by TMSOTf, to afford 4-cyanooxazoles in high yields. researchgate.netorganic-chemistry.org These functionalized oxazoles are versatile intermediates that can undergo further transformations to create a diverse array of complex molecules. researchgate.netresearchgate.net

Precursors for Other Heterocyclic Systems

Derivatives of this compound can also serve as precursors for the synthesis of other heterocyclic systems. The oxazole ring can be a masked functionality that, under specific reaction conditions, can be transformed into other heterocycles. While direct examples of this compound being a precursor are specific, the general principle of using oxazoles in cycloaddition reactions or as synthons for other ring systems is a known strategy in heterocyclic chemistry. tandfonline.comacs.org The inherent reactivity of the oxazole ring allows for its participation in various synthetic manipulations, expanding its utility as a versatile building block. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.2.3. Incorporation into Polymer Architectures 5.3. Role in Advanced Materials Development 5.3.1. Organic Electronic Materials (e.g., non-fullerene acceptors, luminescent materials) jchemlett.comthepharmajournal.com 5.3.2. Supramolecular Assembly and Self-Organization 5.3.3. Photoactive Compounds

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Structural Analysis and Spectroscopic Characterization of 2 Tert Butyl 1,3 Oxazole Compounds

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

For heterocyclic compounds, X-ray diffraction is instrumental in confirming the planarity of the aromatic ring and defining the spatial orientation of its substituents. While the specific crystal structure of 2-tert-butyl-1,3-oxazole is not widely reported in foundational literature, analysis of closely related structures, such as derivatives of 2-aminomethyl-1,3-oxazole-4-carboxylic acid and 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, provides insight into the expected molecular geometry. rsc.orgresearchgate.netresearchgate.net

In a hypothetical crystallographic analysis of this compound, the oxazole (B20620) ring would be expected to be essentially planar. The tert-butyl group, attached at the C2 position, would exhibit standard tetrahedral geometry for its sp³-hybridized carbons. Key structural parameters that would be determined include:

The precise bond lengths of the C-O, C-N, and C-C bonds within the oxazole ring.

The internal bond angles of the five-membered ring.

The bond length between the C2 carbon of the oxazole ring and the quaternary carbon of the tert-butyl group.

Torsional angles defining the orientation of the tert-butyl group relative to the planar oxazole ring.

Analysis of the crystal packing would reveal any significant intermolecular interactions, such as C–H···N or C–H···O hydrogen bonds, which influence the supramolecular architecture. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is simple and highly characteristic. The molecule possesses two distinct sets of protons: those on the oxazole ring and those of the tert-butyl group. Due to the molecule's symmetry, the protons of the nine methyl groups are chemically equivalent, as are the two protons on the heterocyclic ring.

The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal is expected in the upfield region, typically around 1.3-1.4 ppm .

Two distinct signals for the aromatic protons on the oxazole ring at the C4 and C5 positions. Based on the parent oxazole, these appear in the downfield region between 7.0 and 8.0 ppm. thepharmajournal.com The H5 proton typically resonates slightly downfield from the H4 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C(CH₃)₃ | ~ 1.35 | Singlet (s) | 9H |

| H-4 (Oxazole) | ~ 7.10 | Singlet (s) | 1H |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four distinct signals are expected.

The C2 carbon, being part of a C=N double bond and attached to the bulky tert-butyl group, would appear significantly downfield.

The C4 and C5 carbons of the oxazole ring are also found in the aromatic region.

The quaternary carbon of the tert-butyl group appears in the aliphatic region, as do the three equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C(C H₃)₃ | ~ 28.5 |

| C (CH₃)₃ | ~ 33.0 |

| C-5 (Oxazole) | ~ 122.0 |

| C-4 (Oxazole) | ~ 137.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, no cross-peaks would be expected in the COSY spectrum, as the ring protons (H4, H5) and the tert-butyl protons are isolated spin systems with no vicinal coupling partners. This absence of correlation is itself a key structural confirmation. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show clear cross-peaks connecting the H4 signal to the C4 carbon signal, the H5 signal to the C5 carbon, and the tert-butyl proton singlet to the methyl carbon signal. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps piece together the molecular skeleton. For this compound, the following key correlations would be expected:

The tert-butyl protons (~1.35 ppm) would show a strong correlation to the quaternary carbon (~33.0 ppm) and a key correlation to the C2 carbon of the oxazole ring (~168.0 ppm), confirming the point of attachment.

The H4 proton (~7.10 ppm) would correlate to C2 and C5.

The H5 proton (~7.65 ppm) would correlate to C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could potentially show a cross-peak between the tert-butyl protons and the H5 proton of the oxazole ring, confirming their spatial closeness around the C2-C(CH₃)₃ bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₇H₁₁NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its elemental composition.

Calculated Molecular Weight: 125.17 g/mol Exact Mass: 125.0841 Da

The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The fragmentation of oxazoles is well-studied and often involves cleavage of the heterocyclic ring. clockss.org Common fragmentation pathways for 2-substituted oxazoles include the loss of neutral molecules like hydrogen cyanide (HCN), leading to characteristic daughter ions. The stability of the tert-butyl cation could also lead to its formation as a prominent fragment ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₇H₁₁NO]⁺ | 125 | Molecular Ion (M⁺) |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the presence of specific functional groups. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the oxazole ring and the tert-butyl group.

Key expected absorptions include:

C-H stretching: Signals from the aliphatic tert-butyl group just below 3000 cm⁻¹ and from the aromatic C-H bonds on the oxazole ring just above 3000 cm⁻¹.

C=N and C=C stretching: These absorptions from the oxazole ring typically appear in the 1650-1450 cm⁻¹ region. thepharmajournal.com

Ring vibrations (breathing): Characteristic absorptions for the oxazole ring, often referred to as "ring breathing" modes, are expected in the fingerprint region (1300-1000 cm⁻¹). thepharmajournal.com

C-H bending: Strong absorptions corresponding to the bending vibrations of the methyl groups of the tert-butyl moiety would be visible around 1470 cm⁻¹ and 1370 cm⁻¹ (characteristic of the t-butyl group).

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Oxazole) |

| 2970-2870 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1580 | C=N Stretch | Oxazole Ring |

| ~1500 | C=C Stretch | Oxazole Ring |

| ~1370 | C-H Bend | tert-butyl (symmetrical) |

Future Directions and Emerging Research Avenues for 2 Tert Butyl 1,3 Oxazole Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of oxazoles is a well-established field, yet the pursuit of more efficient, scalable, and sustainable methods for producing specifically substituted derivatives like 2-tert-butyl-1,3-oxazole continues to be a primary research objective. e-bookshelf.de Future developments are expected to move beyond traditional batch syntheses, which can be time-consuming and generate significant waste.

Key areas of development include:

Transition-Metal-Free Cyclizations: Research is focusing on domino reactions that allow the formation of polysubstituted oxazoles from simple, readily available starting materials without the need for transition metals. One such method involves a t-BuOOH/I2-mediated oxidative cyclization, which offers a mild and environmentally friendly alternative. organic-chemistry.org

Direct C-H Arylation: Novel palladium-catalyzed methods are being developed for the direct arylation of the oxazole (B20620) ring at both the C2 and C5 positions. By selecting specific phosphine (B1218219) ligands and solvent polarities, researchers can achieve high regioselectivity, offering a modular approach to complex oxazole derivatives. organic-chemistry.org

Exploration of New Catalytic Applications

The unique electronic and steric properties imparted by the tert-butyl group at the C2 position make this compound and its derivatives promising candidates for ligands in asymmetric catalysis. e-bookshelf.de The oxazole ring system is a key component in many successful chiral ligands, and future research will likely focus on leveraging the specific attributes of the 2-tert-butyl substitution.

Emerging research avenues include:

Palladium-Catalyzed Cross-Coupling: Derivatives of this compound can serve as ligands that stabilize palladium transition states in cross-coupling reactions, potentially enhancing selectivity and product yields. beilstein-journals.org

Copper-Catalyzed Reactions: Recent studies have shown that copper(II) complexes incorporating oxazole derivatives can act as effective heterogeneous catalysts. researchgate.net Encapsulating a this compound-based copper complex within a zeolite framework could lead to robust and recyclable catalysts for oxidation reactions. researchgate.net

Nickel-Catalyzed Arylation: The use of a "dual-base" system with an air-stable Ni(II) precatalyst has shown promise for the C2 arylation of oxazoles with challenging substrates like aryl chlorides and pivalates. organic-chemistry.org Applying this methodology to this compound could provide a cost-effective alternative to palladium catalysis.

The table below summarizes potential catalytic systems incorporating the this compound scaffold.

| Catalyst System | Metal Center | Potential Reaction Type | Research Focus |

| Oxazole-Phosphine Ligands | Palladium | Cross-Coupling, Arylation | Enhancing regioselectivity and yield organic-chemistry.orgbeilstein-journals.org |

| Zeolite-Encapsulated Complexes | Copper | Oxidation | Development of robust, recyclable catalysts researchgate.net |

| Dual-Base System | Nickel | C-H Arylation | Use of cost-effective metals and challenging substrates organic-chemistry.org |

Advanced Materials Applications with Tailored Properties

The inherent chemical stability and electronic characteristics of the oxazole ring, combined with the bulky tert-butyl group, make this compound an attractive building block for advanced materials. Future research will explore the synthesis of polymers and functional materials where the oxazole moiety provides specific, tailored properties.

Key areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): Substituted oxazoles, such as 2-tert-butyl-4,5-diphenyl-1,3-oxazole, have been identified as effective hole-blocking materials in OLEDs. The tert-butyl group can enhance the morphological stability and solubility of the material, leading to more efficient and durable devices. Further research will focus on tuning the electronic properties by modifying the oxazole core to optimize performance.

Coordination Polymers: The carbothioamide derivative, this compound-4-carbothioamide, contains a chelating group capable of binding to metal ions. vulcanchem.com This opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis.

Functional Polymers: The anionic polymerization of activated aziridines can produce polyethylenimine (PEI), a polymer with numerous applications. mdpi.com While not a direct application, the chemistry of related heterocycles like oxazolines is crucial for producing linear PEI. mdpi.com Future research could explore the incorporation of the this compound unit into polymer backbones to impart specific thermal or electronic properties. e-bookshelf.de

Integration with Flow Chemistry and Automation

A significant shift in modern synthetic chemistry is the adoption of continuous flow processing. researchgate.net This technology offers substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and simplified scalability. durham.ac.ukacs.org The synthesis of oxazoles is particularly well-suited for flow chemistry, and this represents a major avenue for future research on this compound.

Future directions in this area involve:

Automated Multi-Step Synthesis: Fully automated flow reactors can be configured to perform multi-step syntheses, including reaction, quenching, and purification, in a continuous sequence. durham.ac.uknih.gov This has been successfully demonstrated for the synthesis of 4,5-disubstituted oxazoles, achieving high yields and purities. durham.ac.uk Applying this to the synthesis of this compound would enable on-demand production and rapid library generation for screening purposes.

Handling of Unstable Intermediates: Flow chemistry is ideal for reactions involving unstable or hazardous intermediates, as they are generated and consumed in situ within the reactor, minimizing risk. nih.gov Synthetic routes to oxazoles that proceed through intermediates like azirines can be made significantly safer and more efficient using continuous-flow setups. nih.gov

Process Optimization and Scale-Up: Microstructured reactors provide precise control over parameters like temperature, pressure, and residence time, allowing for rapid optimization of reaction conditions. acs.org Once optimized, the process can be scaled up by extending the operation time or by using larger reactors, facilitating industrial-scale production of this compound. researchgate.netacs.org For instance, a flow synthesis of oxazolines followed by heterogeneous oxidation to oxazoles has been reported, demonstrating a rapid and efficient process at room temperature. rsc.org

| Flow Chemistry Advantage | Relevance to this compound Synthesis | Reference |

| Increased Safety | In situ generation and consumption of hazardous intermediates. | nih.gov |

| Enhanced Efficiency | High yields and purities with reduced reaction times. | durham.ac.uk |

| Automation | On-demand synthesis and rapid library generation. | durham.ac.uk |

| Scalability | Straightforward transition from laboratory to industrial production. | researchgate.netacs.org |

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A fundamental understanding of the electronic structure and reaction dynamics of the oxazole ring is essential for designing novel applications and optimizing synthetic routes. The use of advanced spectroscopic methods, coupled with theoretical calculations, is a key emerging research area that will provide unprecedented insight into the behavior of this compound.

Future research will likely employ:

Time-Resolved Spectroscopy: Techniques like time-resolved photoelectron spectroscopy can be used to study the ultrafast dynamics of photoexcited oxazole molecules. nih.govaip.org These studies have revealed that the photochemistry of the oxazole ring is governed by conical intersections that lead to ring-opening reactions on a femtosecond timescale. nih.gov Understanding how the 2-tert-butyl group influences these pathways is crucial for developing photochemically stable materials or designing new photo-switchable systems.

Core-Level Spectroscopy: X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) provide element-specific probes of the electronic structure. aip.org By studying the carbon, nitrogen, and oxygen K-edges, researchers can map the molecular orbitals and gain a detailed picture of the bonding in this compound. This information is vital for predicting reactivity and interpreting complex reaction mechanisms. aip.org

Computational Chemistry: In conjunction with spectroscopic experiments, high-level theoretical calculations (e.g., CASSCF) are used to model reaction pathways and excited states. nih.govacs.org These computational studies can elucidate complex mechanisms, such as the photochemical isomerization of isoxazoles to oxazoles, and predict the influence of substituents like the tert-butyl group on the reaction energetics. acs.org

This synergistic approach, combining cutting-edge spectroscopy and theory, will build a comprehensive model of the chemical behavior of this compound, paving the way for its rational design in future technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-tert-butyl-1,3-oxazole derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization of N-acyl-α-amino acids or ketones. For example, Friedel-Crafts acylation and Robinson-Gabriel synthesis are employed to introduce substituents like 4-(4-chlorophenylsulfonyl)phenyl groups. Key steps include N-acylation using acyl chlorides (e.g., dichloromethyl sulfide), followed by cyclocondensation with ketones or aldehydes under reflux .

- Optimization : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃) critically affect regioselectivity. Purification via RP-HPLC ensures >95% purity for biological testing .

Q. How are structural and purity analyses performed for this compound derivatives?

- Characterization : UV-Vis and FT-IR confirm functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹). High-resolution MS (LC-ESI-MS/MS) and multinuclear NMR (¹H/¹³C) resolve substituent positions and stereochemistry. Elemental analysis validates empirical formulas .

- Purity Assessment : RP-HPLC with C18 columns and gradient elution (acetonitrile/water) identifies impurities. Melting point consistency (±2°C) further corroborates purity .

Q. What in vitro models are used to evaluate the bioactivity of this compound derivatives?

- Models : Daphnia magna bioassays assess acute cytotoxicity (LC₅₀ values) due to their rapid, cost-effective, and ecologically relevant endpoints. This model predicts potential therapeutic indices and environmental toxicity .

- Protocols : Exposure durations (24–48 hr), compound solubility (via DMSO carriers), and negative controls (vehicle-only) are standardized to minimize artifacts .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives in enzyme inhibition?

- Mechanism : The tert-butyl group enhances hydrophobic interactions with enzyme active sites (e.g., proteases or kinases), while the oxazole ring participates in π-π stacking or hydrogen bonding. For example, derivatives with electron-withdrawing substituents (e.g., -SO₂Ph) show higher inhibition of Pneumocystis jirovecii proteases .

- Validation : Molecular docking (AutoDock Vina) and mutagenesis studies identify critical binding residues. Kinetic assays (e.g., Michaelis-Menten plots) differentiate competitive vs. non-competitive inhibition .

Q. How can conflicting cytotoxicity data for structurally similar this compound derivatives be resolved?

- Analysis : Compare substituent effects: Electron-donating groups (e.g., -OCH₃) may reduce cytotoxicity by decreasing electrophilicity, while halogenated analogs (e.g., -Cl) enhance membrane permeability. Purity discrepancies (e.g., residual solvents) should be ruled out via GC-MS .

- Case Study : In Daphnia magna, LC₅₀ values for 4-benzyl-1,3-oxazole derivatives varied 10-fold depending on aryl substituent electronic profiles .

Q. What computational strategies optimize the design of this compound-based inhibitors?

- Approach : DFT calculations (Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. QSAR models using Hammett constants (σ) and LogP values correlate substituent hydrophobicity with bioactivity .

- Validation : Co-crystallization (X-ray) with target proteins (e.g., PDB: 3ERT for estrogen receptors) validates predicted binding modes .

Q. How does the tert-butyl group influence the stability and reactivity of 1,3-oxazole derivatives under physiological conditions?

- Stability : The bulky tert-butyl group sterically shields the oxazole ring from nucleophilic attack, enhancing metabolic stability (t₁/₂ > 6 hr in liver microsomes). However, it may reduce solubility, requiring formulation with cyclodextrins .

- Reactivity : In click chemistry, the tert-butyl group does not interfere with azide-alkyne cycloadditions, enabling bioconjugation for targeted drug delivery .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound derivatives?

- Methods : Microwave-assisted synthesis reduces reaction times (from 12 hr to 30 min) and energy use. Solvent-free mechanochemical grinding (e.g., with SiO₂) minimizes waste .

- Catalysts : Recyclable catalysts like Fe₃O₄ nanoparticles improve atom economy (e.g., 85% yield in Suzuki couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.